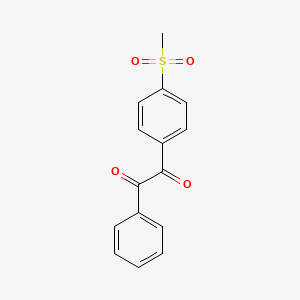
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione
Overview
Description
The compound “1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione” is a complex organic molecule. It is also known as 4-(Methylsulfonyl)acetophenone . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. It has been used in the synthesis of various derivatives with potential biological activities . For instance, it has been used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone with potent apoptosis-inducing ability and Bromo-4-methylsulfonylacetophenone, an intermediate for preparing DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 198.24 . The linear formula is CH3SO2C6H4COCH3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone . It has also been used in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.24 . It is a laboratory chemical and should not be used in food, drug, pesticide or biocidal product use .Scientific Research Applications
Near-Infrared Light Emitters
The related molecule 2-(4-(methylsulfonyl)phenyl)ethylamine (MSPE) has been studied for its role in enhancing the performance of near-infrared perovskite light emitters . These light emitters are important for applications such as night-vision IR imaging, non-destructive bioimaging, optogenetics, optical communication, and laser applications. The compound’s ability to support multifunctional molecule design strategies can lead to the development of bright, stable, and efficient light-emitting diodes.
Mechanism of Action
Target of Action
The primary target of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .
Mode of Action
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione acts as a COX-2 inhibitor . It binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to pro-inflammatory prostaglandins . This results in a reduction of inflammation and pain .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins . This leads to a decrease in inflammation and pain .
Pharmacokinetics
These studies generally involve in silico prediction of physicochemical properties, ADME, and drug-likeness profiles .
Result of Action
The inhibition of COX-2 by 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione results in a reduction of inflammation and pain . This is due to the decreased production of pro-inflammatory prostaglandins .
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S/c1-20(18,19)13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECBBUZNVRUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468229 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione | |
CAS RN |
54945-18-5 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



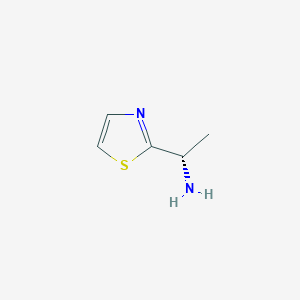
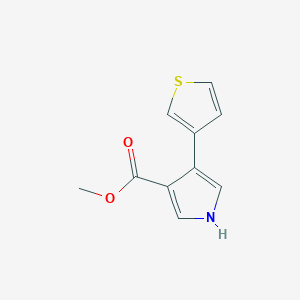

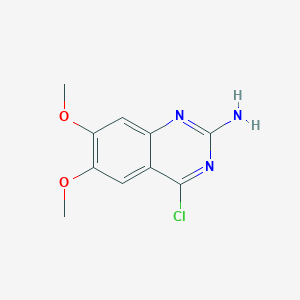
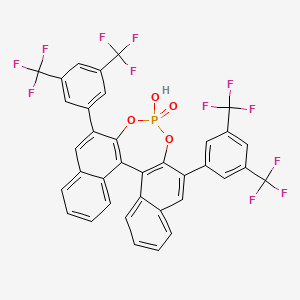
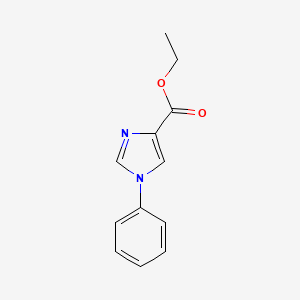
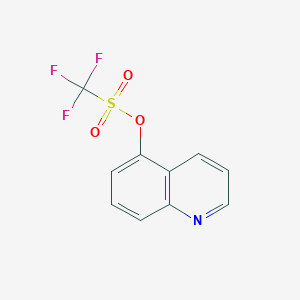
![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)
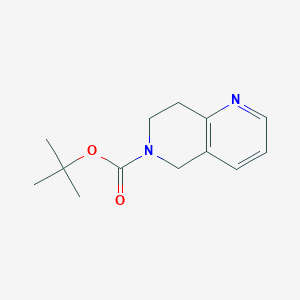


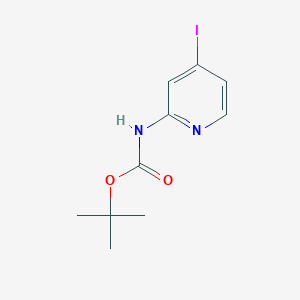
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)